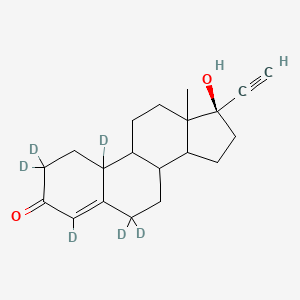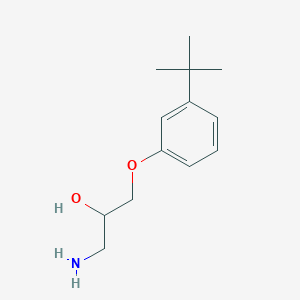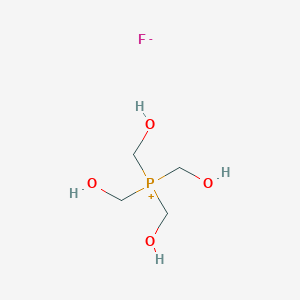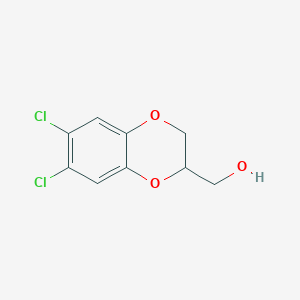
6,7-Dichloro-1,4-benzodioxan-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-1,4-benzodioxan-2-methanol is a chemical compound with the molecular formula C9H8Cl2O3 It is characterized by the presence of two chlorine atoms, a benzodioxane ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of chlorine in ethanol and acetic acid, followed by purification steps involving solvents like ethyl acetate and methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient chlorination techniques and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1,4-benzodioxan-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzodioxane ring.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Dichloro-1,4-benzodioxan-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,4-benzodioxan-2-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzodioxane ring allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Lacks the chlorine atoms and methanol group, making it less reactive in certain chemical reactions.
6,7-Dichloro-1,4-benzodioxane: Similar structure but without the methanol group, affecting its solubility and reactivity.
2,3-Dihydro-1,4-benzodioxin: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
6,7-Dichloro-1,4-benzodioxan-2-methanol is unique due to the combination of chlorine atoms and a methanol group on the benzodioxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
2164-37-6 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-8-9(2-7(6)11)14-5(3-12)4-13-8/h1-2,5,12H,3-4H2 |
InChI Key |
YSKZPQPJOWLVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2O1)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


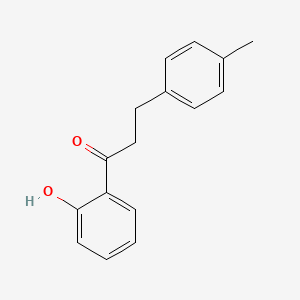
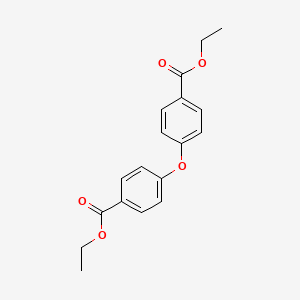
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
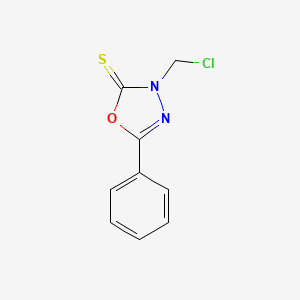
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
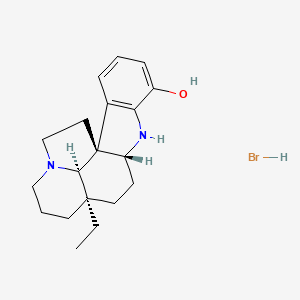
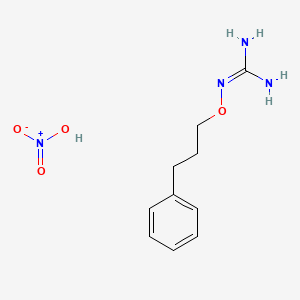
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
